4-Mercaptopyridine

説明

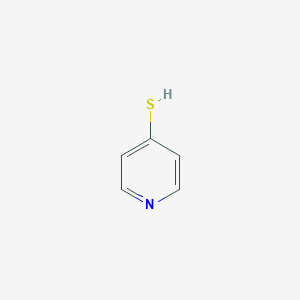

Structure

3D Structure

特性

IUPAC Name |

1H-pyridine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NS/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDDANQIMVWKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=CC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878773 |

Source

|

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 4-Mercaptopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19829-29-9, 4556-23-4 |

Source

|

| Record name | 4(1H)-Pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mercaptopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004556234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019829299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Mercaptopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-PYRIDINETHIONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine, also known as pyridine-4-thiol, is a heterocyclic organic compound with a pyridine (B92270) ring substituted at the 4-position with a thiol group. This versatile molecule and its tautomeric form, pyridine-4(1H)-thione, are of significant interest in various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. Its ability to participate in a range of chemical reactions, coupled with its unique electronic and structural properties, makes it a valuable building block and functional moiety. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of key processes to support its application in research and development.

Physical and Chemical Properties

This compound is a yellow to light yellow crystalline powder with a characteristic stench.[1] It is stable under normal temperatures and pressures.[2] The compound is known to exist in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant in polar solvents and the solid state.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₅H₅NS | [3][4][5][6] |

| Molecular Weight | 111.16 g/mol | [3][4][6][7] |

| CAS Number | 4556-23-4 | [3][4][5][8] |

| Appearance | Light yellow to brown crystalline powder | [2][6][7] |

| Melting Point | 182-189 °C | [6][7][9] |

| Boiling Point | 194.0 ± 13.0 °C (Predicted) | [6][7][9] |

| pKa₁ (pyridinium ion) | 1.43 | [2][7][9] |

| pKa₂ (thiol) | 8.86 | [2][7][9] |

| Solubility | Slightly soluble in water. Soluble in DMSO, methanol, ethanol (B145695), acetone, and toluene. | [1][5][8] |

| UV-Vis (λmax in Methanol) | 338 nm | [10] |

| UV-Vis (λmax in Water) | 324 nm | [10] |

| Density | ~1.161 g/cm³ (estimate) | [7][9] |

| Refractive Index | ~1.5605 (estimate) | [7][9] |

| Flash Point | 71.1 °C | [9] |

Tautomerism

A key chemical feature of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione).

In solution, the position of this equilibrium is highly dependent on the solvent polarity.[11] In polar solvents, the thione form is favored, while the thiol form is more prevalent in nonpolar solvents.[11] Spectroscopic evidence, including UV-Vis and NMR, confirms the predominance of the thione tautomer in most common laboratory solvents.[11][12]

Key Chemical Reactions and Experimental Protocols

This compound undergoes several important chemical reactions, making it a versatile reagent in organic synthesis and materials science.

Purification

A common method for the purification of this compound involves recrystallization.

Protocol:

-

Dissolve approximately 45 g of crude this compound in 100 mL of boiling water, using charcoal for decolorization if necessary.

-

Filter the hot solution to remove insoluble impurities.

-

Precipitate the product by adding approximately 80 mL of a 50% aqueous sodium hydroxide (B78521) solution until the pH reaches ~6.

-

Collect the precipitate and dissolve it in ethanol.

-

Evaporate the ethanol to dryness.

-

Crystallize the resulting solid from boiling ethanol (approximately 100 mL, with charcoal if needed) to yield yellow, flat hexagonal plates.

Oxidation to 4,4'-Dipyridyl Disulfide

The thiol group of this compound can be readily oxidized to form the corresponding disulfide, 4,4'-dipyridyl disulfide. This reaction is often spontaneous in the presence of air, especially in solution.

Conceptual Protocol: While a specific detailed protocol for the oxidation of this compound was not found, a general approach would involve dissolving this compound in a suitable solvent and exposing it to an oxidizing agent or air. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy. The product, 4,4'-dipyridyl disulfide, is a stable, often crystalline solid.

S-Alkylation

The sulfur atom in the thiol group of this compound is nucleophilic and can be alkylated to form thioethers. For example, treatment with an alkyl halide in the presence of a base yields the corresponding S-alkylated product.

Conceptual Protocol: A general procedure for S-alkylation would involve:

-

Dissolving this compound in a suitable solvent.

-

Adding a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the thiol and form the more nucleophilic thiolate.

-

Adding the desired alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide).

-

Stirring the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by TLC or another analytical technique.

-

Work-up and purification of the S-alkylated product.

The preparation of 4-methylmercaptopyridine has been reported by treatment with methyl iodide and sodium hydroxide.

Formation of Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on gold surfaces. The thiol group provides a strong anchoring point to the gold, while the pyridine ring offers a functional interface that can be further modified or used for sensing applications.

Protocol for SAM formation on Au(111):

-

Prepare a clean Au(111) substrate.

-

Immerse the clean substrate in a deaerated solution of this compound. Common conditions include a 1 mM solution in aqueous 0.1 M NaOH or ethanol.[13]

-

Incubation times can vary from a few minutes to several hours, depending on the desired surface coverage and ordering.[13]

-

After incubation, rinse the substrate with the solvent used for the SAM formation.

-

Dry the substrate with a stream of inert gas (e.g., N₂).[13]

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound.

-

UV-Visible Spectroscopy: In methanol, this compound exhibits a maximum absorption (λmax) at 338 nm. In water, this peak is blue-shifted to 324 nm, which is attributed to the formation of H-type molecular aggregates.[10]

-

NMR Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure of this compound and its derivatives. The chemical shifts are influenced by the tautomeric equilibrium.

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides information about the functional groups and the tautomeric form. The C=S stretching vibration is a key indicator of the thione tautomer. Raman spectroscopy has been used to study the vibrational modes of this compound aggregates.[10]

Biological Activity and Signaling Pathways

Conclusion

This compound is a compound with a rich and diverse chemistry, characterized by its thiol-thione tautomerism and the reactivity of its functional groups. Its physical and chemical properties are well-documented, making it a reliable tool for researchers. The experimental protocols provided in this guide for its purification and application in forming self-assembled monolayers offer a practical starting point for its use in the laboratory. While its role in biological systems is an area that warrants further investigation, its established utility in chemical synthesis and materials science solidifies its importance in the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | 4556-23-4 | FM00239 | Biosynth [biosynth.com]

- 4. CAS 4556-23-4: this compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chembk.com [chembk.com]

- 13. This compound | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of 4-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine, also known as pyridine-4-thiol, is a pivotal heterocyclic organic compound widely utilized in pharmaceutical sciences and drug development. Its unique chemical properties, including its tautomeric equilibrium between the thiol and thione forms, make it a versatile reagent and building block. It serves as a crucial intermediate in the synthesis of various biologically active molecules and is employed in applications such as the in vitro refolding of recombinant proteins and the study of enzyme activity. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for this compound, offering detailed experimental protocols and comparative data to aid researchers in its efficient preparation and handling.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium with its thione form, 4-thiopyridone. The position of this equilibrium is significantly influenced by the solvent's polarity. In nonpolar solvents, the thiol form is predominant, while polar and protic solvents shift the equilibrium towards the more polar thione form. This behavior is crucial to consider when selecting solvents for both synthesis and purification, as it can affect reactivity and solubility.

Caption: Tautomeric equilibrium of this compound and 4-Thiopyridone.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and effective methods are detailed below.

Method 1: From 4-Chloropyridine (B1293800) and Thiourea (B124793)

This is a widely used and reliable method for the synthesis of this compound. The reaction proceeds via the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the desired product.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Chloropyridine and Thiourea.

Experimental Protocol:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloropyridine (1 equivalent) in ethanol.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the S-(4-pyridyl)isothiouronium chloride.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

-

Hydrolysis to this compound:

-

Suspend the isothiouronium salt in an aqueous solution of sodium hydroxide (B78521) (2-3 equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the solution to room temperature and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

-

The product, this compound, will precipitate out of the solution as a yellow solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Method 2: From 4-Chloropyridine and Sodium Hydrosulfide (B80085)

This method provides a more direct route to this compound, avoiding the isolation of an intermediate. However, it requires careful handling of sodium hydrosulfide, which is hygroscopic and can release hydrogen sulfide (B99878) gas.

Reaction Scheme:

Caption: Synthesis of this compound from 4-Chloropyridine and NaSH.

Experimental Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend sodium hydrosulfide (1.5-2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Heat the mixture to 80-100 °C under a nitrogen atmosphere.

-

Slowly add a solution of 4-chloropyridine (1 equivalent) in the same solvent to the heated suspension over a period of 1-2 hours.

-

Maintain the reaction mixture at this temperature for an additional 3-5 hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the aqueous solution with a suitable acid (e.g., acetic acid) to a pH of 5-6 to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Method 3: Reduction of 4,4'-Dipyridyl Disulfide

This method is particularly useful if 4,4'-dipyridyl disulfide is readily available. The reduction can be achieved using various reducing agents.

Reaction Scheme:

Caption: Synthesis via reduction of 4,4'-Dipyridyl Disulfide.

Experimental Protocol (using Sodium Borohydride):

-

Dissolve 4,4'-dipyridyl disulfide (1 equivalent) in a suitable solvent system, such as a mixture of methanol (B129727) and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium borohydride (B1222165) (2-3 equivalents) in water to the cooled solution.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.

-

Adjust the pH of the solution to 5-6 with a suitable acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity | Advantages | Disadvantages |

| 1 | 4-Chloropyridine | Thiourea, NaOH | 75-90 | High | Reliable, high yield, readily available starting materials. | Two-step process, isolation of intermediate required. |

| 2 | 4-Chloropyridine | Sodium Hydrosulfide | 70-85 | Good | Direct, one-pot synthesis. | Requires careful handling of odorous and hygroscopic NaSH. |

| 3 | 4,4'-Dipyridyl Disulfide | Reducing Agent (e.g., NaBH4) | >90 | High | High yield, clean reaction. | Starting material may not be readily available. |

Purification of this compound

The purity of this compound is critical for its subsequent applications. The primary impurity is often the corresponding disulfide, 4,4'-dipyridyl disulfide, which can form upon exposure to air.

Primary Purification Method: Recrystallization

Recrystallization is the most common and effective method for purifying this compound.

Purification Workflow:

Caption: Workflow for the purification of this compound.

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot 5-10% aqueous sodium hydroxide solution. The thiol will deprotonate to form the more soluble sodium salt.

-

Add a small amount of activated charcoal to the hot solution to remove colored impurities and stir for 10-15 minutes.

-

Perform a hot filtration to remove the activated charcoal.

-

Allow the filtrate to cool slightly, then slowly add acetic acid or another suitable acid with stirring until the pH of the solution reaches approximately 5-6.

-

The purified this compound will precipitate as a yellow crystalline solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with several portions of cold deionized water to remove any remaining salts and impurities.

-

Dry the purified this compound under vacuum over a suitable desiccant (e.g., P₂O₅).

Characterization Data

| Property | Value |

| Appearance | Yellow to light-yellow crystalline powder |

| Molecular Formula | C₅H₅NS |

| Molecular Weight | 111.16 g/mol |

| Melting Point | 182-189 °C |

| Solubility | Soluble in DMSO, methanol, and aqueous base. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (br s, 1H, SH), 8.25 (d, J=6.0 Hz, 2H), 7.25 (d, J=6.0 Hz, 2H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 177.5, 150.0, 120.5 |

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the disulfide.

Conclusion

The synthesis and purification of this compound can be achieved through several reliable methods. The choice of the synthetic route will depend on factors such as scale, available resources, and safety protocols. Proper purification, primarily through recrystallization, is essential to obtain a high-purity product suitable for demanding applications in research and development. This guide provides the necessary technical details to enable researchers to confidently prepare and purify this compound for their specific needs.

A Comprehensive Technical Guide to 4-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Mercaptopyridine (4-MPy), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis, coordination chemistry, and advanced analytical techniques. This document outlines its fundamental properties, synthesis, and key experimental applications, presenting data in a structured and accessible format for laboratory and development settings.

Core Properties and Identification

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a thiol group at the fourth position. It is also commonly referred to as 4-pyridinethiol.

| Identifier | Value |

| CAS Number | 4556-23-4 |

| Molecular Formula | C₅H₅NS |

| Molecular Weight | 111.16 g/mol |

Physicochemical and Spectroscopic Data

This compound is typically a yellow to light-yellow crystalline powder.[1] It is known to be sensitive to heat and air and is soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1]

| Property | Value |

| Melting Point | 182-189 °C |

| Boiling Point | 194.0 ± 13.0 °C (Predicted) |

| Density | 1.161 g/cm³ (Estimate) |

| pKa | pK₁: 1.43 (+1); pK₂: 8.86 (0) (at 20°C)[1][2] |

| Appearance | Yellow to yellow-green or brown crystalline powder[1][2] |

Thione-Thiol Tautomerism

A critical characteristic of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). In solution, the equilibrium is significantly influenced by the solvent's polarity. Polar solvents and self-association tend to shift the equilibrium towards the more polar thione form, while the thiol form is more predominant in dilute solutions of nonpolar solvents.[3][4][5] This dynamic is crucial for understanding its reactivity and interactions in various chemical and biological systems.

Applications in Research and Development

This compound serves as a versatile building block and reagent in numerous scientific domains.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical compounds, including cephalosporin (B10832234) antibiotics.[6]

-

Coordination Chemistry : The thiol group and the pyridine nitrogen act as coordination sites, making it an effective ligand for forming complexes with various metals.[7]

-

Biotechnology : It is utilized as a redox reagent for the in vitro refolding of recombinantly expressed single-chain Fv fragments (scFvOx), which is a critical step in antibody engineering.[1][2][8]

-

Analytical Chemistry : Its ability to self-assemble on gold surfaces via a strong gold-sulfur bond makes it a valuable tool in the development of electrochemical sensors and in Surface-Enhanced Raman Spectroscopy (SERS).[9][10][11] For instance, it has been used to create sensitive electrochemical sensors for the detection of mercury ions.[10]

Experimental Protocols

Purification of this compound

A common purification method involves recrystallization to obtain a higher purity solid.

Methodology:

-

Dissolve approximately 45g of this compound in 100mL of boiling water, adding charcoal to decolorize.

-

Filter the hot solution to remove the charcoal.

-

Precipitate the product by adding a 50% aqueous NaOH solution until the pH is approximately 6.

-

Collect the precipitate and dissolve it in ethanol (B145695).

-

Evaporate the ethanol to dryness.

-

Crystallize the resulting solid from boiling ethanol (approximately 100mL), again using charcoal if necessary.

-

The purified product will form as yellow, flat hexagonal plates.[1]

Workflow for Electrochemical Detection of Mercury (II) Ions

This workflow outlines the use of this compound in fabricating a sensor for Hg²⁺ detection. The principle relies on the self-assembly of 4-MPy on a gold electrode and its subsequent coordination with mercury ions.

Methodology:

-

Electrode Modification : A gold electrode is incubated in a 1 mM solution of this compound. The thiol group forms a self-assembled monolayer (SAM) on the gold surface through a stable Au-S bond.[10]

-

Detection : The modified electrode is then exposed to a sample containing Hg²⁺ ions. The nitrogen atom of the pyridine ring coordinates with the Hg²⁺ ions, forming a stable complex on the electrode surface.[10]

-

Signal Transduction : This binding event alters the electrochemical properties of the electrode surface. The change can be measured using techniques like Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS), where the formation of the complex impedes electron transfer.[10]

-

Quantification : The change in the electrochemical signal is proportional to the concentration of Hg²⁺ in the sample, allowing for sensitive and selective detection. The reported limit of detection using this method can be as low as 0.002 μg/L.[10]

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[2][6] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Store in a cool, dry place, away from heat and direct sunlight.[2]

References

- 1. This compound | 4556-23-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. This compound [chembk.com]

- 7. CAS 4556-23-4: this compound | CymitQuimica [cymitquimica.com]

- 8. usbio.net [usbio.net]

- 9. Adsorption of 4-Mercapto Pyridine with Gold Nanoparticles Embedded in the Langmuir–Blodgett Film Matrix of Stearic Acid: SERS, XPS Studies Aided by Born–Oppenheimer on the Fly Dynamics, Time–Resolved Wavelet Transform Theory, and DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions [mdpi.com]

- 11. This compound 95 4556-23-4 [sigmaaldrich.com]

Solubility Profile of 4-Mercaptopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine (also known as 4-pyridinethiol) is a heterocyclic organic compound with a diverse range of applications, including in pharmaceutical synthesis and as a surface-modifying agent in nanotechnology. A thorough understanding of its solubility in various solvents is critical for its effective use in these fields, impacting everything from reaction kinetics and purification processes to formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative and qualitative data, detailed experimental protocols for solubility determination, and visualizations to aid in understanding the underlying chemical principles.

Tautomerism of this compound

This compound exists in a tautomeric equilibrium between the thiol and the thione forms. This equilibrium can be influenced by the solvent, temperature, and pH, which in turn affects its solubility.

Caption: Tautomeric equilibrium of this compound.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |

| Water | 100 (Boiling) | ~45 | [1] |

Qualitative Solubility Data

Qualitative solubility information is more readily available and is summarized in the table below.

| Solvent | Solubility Description | Citations |

| Water | Slightly to moderately soluble | [2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8] |

| Methanol | Soluble | [6][7][8][9] |

| Ethanol | Soluble | [10] |

| Acetone | Soluble | [10] |

| Toluene | Soluble | [10] |

| Chloroform | Soluble (for N-methyl derivative) | [1] |

Note on Aqueous Solubility: The solubility of this compound in aqueous solutions is pH-dependent. In alkaline conditions, the thiol group can deprotonate, leading to increased solubility.[2]

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.

Materials

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or other suitable analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure

Caption: Workflow for solubility determination.

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and recorded.

-

Sample Collection and Filtration: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Sample Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation of Solubility: The concentration of this compound in the original saturated solution is calculated from the concentration of the diluted sample and the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.

-

pH: As a compound with a basic pyridine (B92270) ring and an acidic thiol group, the ionization state of this compound is pH-dependent, which significantly impacts its solubility in aqueous solutions.

-

Solvent Polarity: The "like dissolves like" principle applies. The polar nature of this compound suggests higher solubility in polar solvents.

-

Purity of the Compound: Impurities can affect the measured solubility.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility of this compound. While qualitative data is widely available, there is a clear need for more extensive quantitative studies to determine its solubility in a broader range of solvents and at various temperatures. The provided experimental protocol offers a standardized method for researchers to generate this valuable data, which is essential for the continued development and application of this versatile compound.

References

- 1. This compound | 4556-23-4 [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. fishersci.com [fishersci.com]

- 4. CAS 4556-23-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 4556-23-4 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 4556-23-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound | 4556-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Tautomeric Landscape of 4-Mercaptopyridine at Neutral pH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Mercaptopyridine (4-MPy), a molecule of significant interest in coordination chemistry, surface science, and pharmacology, exists as a dynamic equilibrium of tautomeric forms. At neutral pH, this equilibrium is a critical determinant of its chemical behavior, influencing its reactivity, binding affinities, and spectroscopic signatures. This technical guide provides an in-depth analysis of the tautomeric forms of this compound in aqueous environments at neutral pH. It consolidates quantitative data, details experimental and computational methodologies for their study, and presents visual representations of the tautomeric relationship to offer a comprehensive resource for researchers in the field.

Introduction

Tautomerism, the phenomenon of isomers interconverting through a chemical reaction, plays a pivotal role in the function of many organic molecules. For heterocyclic compounds like this compound, the prototropic tautomerism between a thiol form (4-pyridinethiol) and a thione form (pyridine-4-thione) is of fundamental importance. The predominance of one tautomer over the other is delicately influenced by environmental factors such as solvent polarity, concentration, and pH. In biological systems and aqueous formulations, where the pH is typically neutral, understanding the dominant tautomeric species is crucial for predicting molecular interactions and designing effective therapeutic agents. This guide focuses on elucidating the tautomeric state of this compound at a physiologically relevant neutral pH.

The Thione-Thiol Tautomerism of this compound

At neutral pH in aqueous solutions, the tautomeric equilibrium of this compound significantly favors the thione form (pyridine-4-thione) over the thiol form (4-pyridinethiol). This preference is primarily attributed to the higher polarity of the zwitterionic thione tautomer, which is better stabilized by the polar water molecules.[1][2][3] While direct quantification of the minor thiol tautomer in water has proven challenging due to its low concentration, the predominance of the thione form is well-established through various spectroscopic and computational methods.[2]

dot

Caption: Tautomeric equilibrium of this compound at neutral pH.

Quantitative Data

Dissociation Constants (pKa)

The tautomeric equilibrium constant (KT) can be estimated from the pKa values of the individual tautomers. Since direct measurement is difficult, the pKa values of N-methyl and S-methyl derivatives serve as reliable models for the thione and thiol forms, respectively.

| Compound | Tautomer Model | pKa | Reference |

| N-methyl-4-pyridinethione | Thione | 1.30 | [4] |

| 4-Methylmercaptopyridine | Thiol | 5.97 | [4] |

The significant difference in these pKa values further supports the predominance of the thione tautomer in aqueous solution.

Spectroscopic Data

UV-Vis spectroscopy is a powerful tool for distinguishing between the thione and thiol tautomers due to their distinct absorption maxima.

| Tautomer Form | Solvent | λmax (nm) | Reference |

| Thione (inferred) | Water | 324 | [5] |

| Thiol (inferred) | Methanol (B129727) | 338 | [5] |

The blue shift observed in the absorption maximum when moving from methanol to water is indicative of the stabilization of the more polar thione form in the aqueous environment.[5]

Experimental Protocols

UV-Vis Spectroscopic Analysis

This method is employed to determine the predominant tautomeric form by observing the absorption spectrum of this compound in solvents of varying polarity.

Objective: To identify the dominant tautomer at neutral pH by comparing the absorption maxima in polar (water) and less polar (methanol) solvents.

Methodology:

-

Sample Preparation: Prepare dilute solutions of this compound (e.g., 1 mM) in deionized water (representing a neutral pH environment) and in a less polar solvent like methanol.

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer, with the respective solvent as a reference. Set the wavelength range to scan from approximately 200 nm to 400 nm.

-

Data Acquisition: Record the absorption spectra of both solutions.

-

Analysis: Compare the λmax of the two spectra. A shift in the absorption maximum indicates a change in the predominant tautomeric form with solvent polarity. The spectrum in water will correspond to the dominant tautomer at neutral pH.

dot

Caption: Workflow for UV-Vis spectroscopic analysis of 4-MPy tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide structural information to distinguish between the thione and thiol forms.

Objective: To identify the tautomeric form based on the chemical shifts of the pyridine (B92270) ring protons and carbons.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable deuterated solvent, such as D2O for analysis at neutral pD (which is analogous to neutral pH).

-

NMR Spectrometer Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire 1H and 13C NMR spectra.

-

Analysis: Analyze the chemical shifts. The thione form is expected to show different chemical shifts for the ring protons and carbons compared to the thiol form due to the differences in electron distribution and the nature of the C=S double bond versus the C-S single bond. Comparison with spectra of N-methyl and S-methyl derivatives can aid in the assignment.

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in corroborating experimental findings and providing quantitative insights into the relative stabilities of tautomers.

Objective: To calculate the relative energies of the thione and thiol tautomers in a simulated aqueous environment to determine the more stable form.

Methodology:

-

Structure Optimization: The initial geometries of both the 4-pyridinethiol and pyridine-4-thione tautomers are optimized in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Solvation Modeling: To simulate an aqueous environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is applied. The geometries are then re-optimized in the simulated solvent.

-

Energy Calculation: Single-point energy calculations are performed on the optimized structures in the solvent model to obtain the final electronic energies.

-

Analysis: The relative free energies of the two tautomers are compared. The tautomer with the lower free energy is predicted to be the more stable and therefore the predominant species at equilibrium.

dot

References

An In-depth Technical Guide to the Protonation and Deprotonation of 4-Mercaptopyridine

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Protonation, Deprotonation, and Tautomerism

4-Mercaptopyridine (4-MPy), a heterocyclic compound, plays a significant role as a versatile building block in pharmaceutical synthesis and serves as a crucial probe molecule in various analytical applications.[1][2][3] Its utility is intrinsically linked to its acid-base properties, specifically its ability to exist in multiple protonation states depending on the pH of its environment. This guide provides a comprehensive overview of the protonation and deprotonation equilibria of 4-MPy, its tautomeric forms, and the experimental methodologies used for their characterization.

This compound can exist in four primary species in aqueous solution: a cationic form, two neutral tautomeric forms (thiol and zwitterionic thione), and an anionic form. The transitions between these states are governed by two distinct pKa values.

The protonation and deprotonation of 4-MPy can be visualized as a two-step equilibrium process. At very low pH, the pyridine (B92270) nitrogen is protonated, resulting in a cationic species. As the pH increases, the pyridinium (B92312) proton dissociates, yielding the neutral form. A further increase in pH leads to the deprotonation of the thiol group, forming an anionic species.

A critical aspect of 4-MPy's chemistry is the thione-thiol tautomerism in its neutral state. The equilibrium between the thiol (pyridine-4-thiol) and the thione (pyridine-4(1H)-thione) forms is highly dependent on the solvent's polarity.[4][5] In polar, protic solvents like water and ethanol, the equilibrium significantly favors the thione form, which exists predominantly as a zwitterion.[4][5][6] Conversely, in nonpolar solvents, the thiol form is the major species.[4][5]

Quantitative Data Summary

The acid-base and tautomeric equilibria of this compound are characterized by its pKa values and the tautomeric equilibrium constant (KT). These values are crucial for predicting the predominant species at a given pH and in a specific solvent system.

Table 1: Acid Dissociation Constants (pKa) of this compound

| pKa | Value (at 20°C) | Equilibrium |

| pKa1 | 1.43 | Cationic ⇌ Neutral |

| pKa2 | 8.86 | Neutral ⇌ Anionic |

Table 2: UV-Vis Absorption Maxima (λmax) of this compound Species

| Species | Form | Solvent | λmax (nm) |

| Cationic | Pyridinium-thiol | Acidic Water | ~280 |

| Neutral | Thiol | Methanol (B129727) | 338[8] |

| Neutral | Thione (Zwitterion) | Water | 324[8] |

| Anionic | Thiolate | Basic Water | ~310 |

Note: The λmax for the cationic and anionic species are estimated based on typical spectral shifts observed for pyridinethiols upon protonation and deprotonation. The provided values for the neutral forms in methanol and water highlight the significant solvent effect on the tautomeric equilibrium and the resulting absorption spectra.

Table 3: Tautomeric Equilibrium Constant (KT) of this compound

| Solvent | KT ([Thione]/[Thiol]) |

| Water | >100 (Thione form predominates) |

| Ethanol | >100 (Thione form predominates) |

| Dioxane | Thione form predominates |

| Cyclohexane | <1 (Thiol form predominates) |

Visualizing the Equilibria and Workflows

Visual representations are essential for understanding the complex interplay between protonation states and tautomerism. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow for pKa determination.

Caption: Protonation and deprotonation equilibria of this compound.

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Caption: Workflow for spectrophotometric pKa determination.

Detailed Experimental Protocols

Accurate determination of pKa values is fundamental for understanding and utilizing this compound in various applications. The following sections provide detailed protocols for two common and reliable methods: spectrophotometric titration and Nuclear Magnetic Resonance (NMR) titration.

Spectrophotometric Titration for pKa Determination

This method is based on the principle that the different protonated species of this compound exhibit distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Materials and Reagents:

-

This compound

-

A series of buffer solutions covering the pH range of interest (e.g., pH 1-3 for pKa1 and pH 7-10 for pKa2)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

-

UV-Vis spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water, depending on the desired tautomeric form to be initially present). A typical concentration is 1 mM.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering the expected pKa ranges. For pKa1, a series of HCl solutions can be used. For pKa2, phosphate (B84403) or borate (B1201080) buffers are suitable.

-

Sample Preparation: For each buffer solution, prepare a sample by adding a precise volume of the this compound stock solution to a volumetric flask and diluting to the mark with the buffer. The final concentration of 4-MPy should be constant across all samples (e.g., 50 µM).

-

Spectrophotometric Measurement:

-

Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 250-400 nm).

-

Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

-

-

Data Analysis:

-

Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The pKa value corresponds to the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully acidic form, and AB is the absorbance of the fully basic form.

-

NMR Titration for pKa Determination

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of protons (or other nuclei like 13C) near the site of protonation change as a function of pH.

Materials and Reagents:

-

This compound

-

Deuterated water (D2O)

-

Deuterated HCl (DCl) and Sodium deuteroxide (NaOD) for pD adjustment

-

NMR spectrometer

-

pD meter or a pH meter calibrated for D2O

-

NMR tubes

Procedure:

-

Sample Preparation: Prepare a solution of this compound in D2O in an NMR tube. A typical concentration is 10-20 mM.

-

Initial Spectrum: Record an initial 1H NMR spectrum of the solution.

-

Titration:

-

Adjust the pD of the solution by adding small aliquots of DCl or NaOD.

-

After each addition, mix the solution thoroughly and measure the pD.

-

Acquire a 1H NMR spectrum at each pD value.

-

-

Data Acquisition: Record a series of 1H NMR spectra over a wide pD range that encompasses both pKa values.

-

Data Analysis:

-

Identify the proton signals that show significant chemical shift changes with pD. The protons on the pyridine ring are particularly sensitive to the protonation state of the nitrogen and the thiol group.

-

Plot the chemical shift (δ) of a chosen proton signal against the pD.

-

The resulting plot will be a sigmoidal curve. The pKa value is the pD at the inflection point of the curve.

-

The pKa can be calculated using the following equation: pKa = pD + log[(δ - δB) / (δA - δ)] where δ is the observed chemical shift at a given pD, δA is the chemical shift of the fully protonated form, and δB is the chemical shift of the fully deprotonated form.

-

Applications in Drug Development

The acid-base properties of this compound are of paramount importance in drug development for several reasons:

-

Solubility and Bioavailability: The ionization state of a drug molecule significantly influences its aqueous solubility and its ability to permeate biological membranes. Understanding the pKa of 4-MPy and its derivatives allows for the optimization of these properties, enhancing drug absorption and bioavailability.

-

Drug-Target Interactions: The protonation state of 4-MPy can dictate its ability to form hydrogen bonds and other non-covalent interactions with its biological target. This is crucial for designing molecules with high affinity and specificity.

-

Formulation and Stability: Knowledge of the pKa values is essential for developing stable pharmaceutical formulations. It helps in selecting appropriate buffer systems to maintain the desired ionization state of the drug, preventing degradation and ensuring efficacy.

-

Prodrug Design: The thiol group of this compound can be utilized in the design of prodrugs. The lability of the thiol or its derivatives can be tuned based on the pH of the target environment, allowing for controlled drug release.

References

- 1. researchgate.net [researchgate.net]

- 2. pyridine-4-thiol [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Zwitterion - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Spectral Characterization of this compound (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

A Technical Guide to High-Purity 4-Mercaptopyridine for Researchers and Drug Development Professionals

Introduction: 4-Mercaptopyridine (4-MPy), also known as pyridine-4-thiol, is a versatile heterocyclic compound with significant applications in diverse fields of scientific research and development. Its unique properties, stemming from the presence of a thiol group on the pyridine (B92270) ring, make it a valuable tool in surface science, protein chemistry, and the burgeoning field of drug delivery. This technical guide provides an in-depth overview of high-purity this compound, focusing on its commercial availability, key applications, and relevant experimental methodologies.

Commercial Availability of High-Purity this compound

A critical aspect for researchers is the reliable sourcing of high-purity reagents. Several chemical suppliers offer this compound at various purity grades. While "high-purity" is a relative term, for most research applications, a purity of 95% or greater is recommended. For applications requiring stringent control, such as in the development of therapeutics, higher purities (>97%) are available and should be utilized. The table below summarizes the offerings from prominent commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and information on the analytical methods used for quality control.

| Supplier | Stated Purity | Product Page/Information |

| MilliporeSigma (formerly Sigma-Aldrich) | 95% | --INVALID-LINK--[1] |

| Tokyo Chemical Industry (TCI) | >97.0% | --INVALID-LINK--[2][3] |

| Santa Cruz Biotechnology | Not specified; CoA available | --INVALID-LINK--[4][5] |

| Ottokemi | 95% | --INVALID-LINK--[6] |

| Acros Organics (part of Thermo Fisher Scientific) | 96% | --INVALID-LINK--[7] |

Key Applications in Research and Drug Development

High-purity this compound is utilized in several advanced research areas:

-

Surface-Enhanced Raman Spectroscopy (SERS): 4-MPy is widely used as a probe molecule in SERS.[8] Its thiol group readily forms a self-assembled monolayer (SAM) on noble metal surfaces (e.g., gold and silver nanoparticles), and its distinct Raman spectrum allows for the investigation of surface phenomena and the development of sensitive analytical methods.[8]

-

Protein Refolding: The thiol group of this compound can participate in thiol-disulfide exchange reactions, making it a useful redox reagent in protein refolding protocols.[9] It can be part of a redox shuffling system to facilitate the formation of correct disulfide bonds in recombinant proteins, thereby aiding in the recovery of their native conformation and biological activity.

-

Drug Delivery and Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound (with its pyridine ring and thiol group) makes it a candidate for use as a linker in drug delivery systems.[10] In the context of ADCs, the thiol group can be used to conjugate the molecule to a payload, while the pyridine ring could be further functionalized to attach to an antibody, although this application is more conceptual and less documented than its use in SERS. The development of thiol-responsive linkers is an active area of research in drug delivery.[11][12]

Experimental Protocols

General Protocol for SERS using this compound

This protocol outlines a general procedure for forming a 4-MPy SAM on gold nanoparticles for SERS analysis.

Materials:

-

High-purity this compound

-

Gold nanoparticles (AuNPs) of desired size

-

Ethanol (B145695) or other suitable solvent

-

Phosphate-buffered saline (PBS) or other buffer of choice

-

Raman spectrometer

Methodology:

-

Preparation of 4-MPy Solution: Prepare a stock solution of this compound (e.g., 10 mM) in ethanol. From this, prepare a working solution (e.g., 1 mM) in the same solvent.

-

Formation of Self-Assembled Monolayer (SAM):

-

To a solution of AuNPs, add the 4-MPy working solution to a final concentration of, for example, 10 µM.

-

Incubate the mixture for a sufficient time (e.g., 1-2 hours) at room temperature to allow for the formation of a stable SAM on the AuNP surface.

-

-

Washing: Centrifuge the AuNP-4-MPy solution to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in a fresh solvent (e.g., ethanol or PBS) to remove unbound 4-MPy. Repeat this washing step at least twice.

-

SERS Analysis: Resuspend the final washed pellet in the desired buffer for analysis. Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength.

Conceptual Workflow for this compound in Antibody-Drug Conjugates

While not a standard application, the following conceptual workflow illustrates how this compound could potentially be used as a component of a linker in an ADC.

Conceptual Steps:

-

Functionalization of 4-MPy: The pyridine ring of 4-MPy would likely require functionalization with a reactive group (e.g., a carboxylic acid or an amine) to enable covalent linkage to an antibody.

-

Payload Attachment: The thiol group of the functionalized 4-MPy would be conjugated to a cytotoxic drug payload, often through a maleimide (B117702) or other thiol-reactive moiety on the drug.

-

Antibody Conjugation: The functionalized pyridine ring of the 4-MPy-payload construct would then be reacted with the antibody, typically targeting lysine (B10760008) or cysteine residues, to form the final ADC.

-

Purification and Characterization: The resulting ADC would need to be extensively purified to remove unconjugated components and characterized to determine the drug-to-antibody ratio (DAR).

General Protocol for Protein Refolding using this compound as a Redox Agent

This protocol provides a general framework for using 4-MPy in a redox system for protein refolding.

Materials:

-

Denatured and purified protein in a suitable buffer (e.g., containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

-

High-purity this compound.

-

An oxidizing agent (e.g., oxidized glutathione (B108866) - GSSG).

-

Refolding buffer (e.g., Tris-HCl with additives like L-arginine).

Methodology:

-

Preparation of Refolding Buffer: Prepare a refolding buffer containing the desired concentrations of a buffering agent, additives to suppress aggregation (like L-arginine), and the redox system. A typical starting point could be a 1:10 or 1:5 ratio of reduced to oxidized thiol-containing reagents (e.g., 1 mM 4-MPy and 0.1 mM GSSG, or other ratios to tune the redox potential).

-

Protein Refolding by Dilution:

-

Rapidly dilute the denatured protein solution into the refolding buffer at a low temperature (e.g., 4 °C) with gentle stirring. The final protein concentration should be low to minimize aggregation.

-

Allow the refolding reaction to proceed for a specified time (e.g., 12-48 hours).

-

-

Analysis of Refolded Protein:

-

Assess the extent of refolding by analyzing the protein's solubility, structure (e.g., using circular dichroism), and biological activity.

-

Techniques like size-exclusion chromatography can be used to separate correctly folded monomers from aggregates.

-

Involvement in Signaling Pathways

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest that this compound is actively involved in specific cellular signaling pathways. Its primary roles in a biological context are as an exogenous chemical tool for applications such as SERS-based sensing and as a component in redox systems for in vitro protein folding. Further research would be required to investigate any potential interactions with cellular signaling components.

Purity Analysis Methods

The purity of commercial this compound is typically assessed using standard analytical techniques. While specific protocols are proprietary to the suppliers, the following methods are commonly employed for the analysis of similar organic compounds:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for determining the purity of this compound.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess purity and identify any volatile impurities.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can also be used for purity assessment by integrating the signals of the compound against a known standard.[16]

-

Melting Point: The melting point of a crystalline solid is a good indicator of purity, with impurities generally causing a depression and broadening of the melting range.

High-purity this compound is a readily available and valuable reagent for researchers in chemistry, materials science, and the life sciences. Its well-established use in SERS provides a powerful analytical tool, while its potential in protein refolding and as a linker in drug delivery systems highlights its versatility. For any application, particularly in the context of drug development, sourcing from a reputable supplier and obtaining a detailed Certificate of Analysis is crucial to ensure the reliability and reproducibility of experimental results. While its direct role in signaling pathways remains unelucidated, its utility as a chemical probe and building block continues to be explored in various cutting-edge research areas.

References

- 1. This compound 95 4556-23-4 [sigmaaldrich.com]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | 4556-23-4 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 95% 4556-23-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Spectral Characterization of this compound (4-Mpy) Aggregates in Aqueous Solution [scirp.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Redox-active chemical chaperones exhibiting promiscuous binding promote oxidative protein folding under condensed sub-millimolar conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tuneable thiol exchange linkers for traceless drug release applications in prodrugs and ADCs - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. helixchrom.com [helixchrom.com]

- 14. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]

- 16. This compound | C5H5NS | CID 2723889 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Mercaptopyridine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Mercaptopyridine (also known as pyridine-4-thiol) is a heterocyclic thiol compound utilized in various research and development applications, including as a building block in the synthesis of pharmaceuticals and as a component in the development of novel materials. Its reactivity and specific chemical properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development environments. All quantitative data is summarized for clarity, and detailed procedural outlines are provided for key safety measures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties.[1][2][3] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Hazard Statements:

Pictograms:

-

Exclamation Mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for safe storage and handling.

| Property | Value | Source |

| CAS Number | 4556-23-4 | [3](--INVALID-LINK--) |

| Molecular Formula | C5H5NS | [3](--INVALID-LINK--) |

| Molecular Weight | 111.16 g/mol | [3](--INVALID-LINK--) |

| Appearance | Yellow to light yellow crystalline powder | [4](--INVALID-LINK--) |

| Odor | Stench | [3](--INVALID-LINK--) |

| Melting Point | 182 - 189 °C (359.6 - 372.2 °F) | [3](--INVALID-LINK--) |

| Boiling Point | No data available | [3](--INVALID-LINK--) |

| Flash Point | Not applicable | [2](--INVALID-LINK--) |

| Solubility | Slightly soluble in water | [3](--INVALID-LINK--) |

Toxicological Data

Understanding the toxicity of this compound is fundamental to assessing its risk. The available quantitative toxicological data is limited but provides a key insight into its acute toxicity.

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 178 mg/kg | Mouse | Intravenous | [5](--INVALID-LINK--) |

Exposure Limits

Occupational exposure limits for this compound have not been established by major regulatory bodies.[1][3] In the absence of defined limits, it is imperative to minimize exposure to the lowest achievable level through engineering controls, administrative controls, and personal protective equipment.

| Organization | Limit | Value |

| OSHA (PEL) | Not available | N/A |

| NIOSH (REL) | Not available | N/A |

| ACGIH (TLV) | Not available | N/A |

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential when working with this compound to ensure the safety of all personnel.

Personal Protective Equipment (PPE) Selection

The following table outlines the recommended PPE for handling this compound. The selection should be based on a thorough risk assessment of the specific procedures being performed.

| Body Part | Recommended PPE | Specifications and Rationale |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. | As per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Protects against dust particles and splashes. |

| Skin | Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat. | Consult glove manufacturer's specifications for chemical compatibility and breakthrough times. A lab coat should be worn to protect street clothing and skin from contamination. |

| Respiratory | Use only in a well-ventilated area or under a chemical fume hood. | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] If engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher level of respiratory protection may be required. |

Spill Cleanup Procedure

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination. The following is a general procedure for cleaning up a solid this compound spill.

1. Immediate Actions:

- Alert personnel in the immediate area of the spill.

- Evacuate the area if the spill is large or if there is a risk of airborne dust.

- Ensure the area is well-ventilated, preferably within a chemical fume hood.

2. Don Appropriate PPE:

- At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.

3. Contain the Spill:

- Prevent the spread of the solid material.

4. Absorb and Collect:

- Carefully sweep or vacuum the solid material. Avoid generating dust.

- Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.

5. Decontaminate the Area:

- Wipe the spill area with a damp cloth or paper towels.

- Wash the area with soap and water.

- Collect all cleaning materials in a sealed bag for hazardous waste disposal.

6. Waste Disposal:

- Dispose of the sealed container and cleaning materials as hazardous chemical waste in accordance with local, state, and federal regulations.

7. Reporting:

- Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

First Aid Measures

In case of exposure to this compound, immediate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |

Storage and Incompatibility

Proper storage of this compound is essential to maintain its integrity and prevent hazardous reactions.

Storage Conditions:

-

Keep in a cool, dry, and well-ventilated area.[1]

-

Some suppliers recommend long-term storage at 2-8°C.

-

Store locked up.[1]

Incompatible Materials:

Fire Fighting Measures

While this compound is not flammable, it is important to be prepared for its involvement in a fire.

Suitable Extinguishing Media:

-

Water spray

-

Carbon dioxide (CO2)

-

Dry chemical

-

Chemical foam[3]

Hazardous Combustion Products:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Sulfur oxides[3]

Firefighter Protection:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Logical Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound, from initial hazard assessment to emergency response.

References

4-Mercaptopyridine: A Versatile Nucleophilic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Mercaptopyridine, a heterocyclic thiol, has emerged as a crucial building block in organic synthesis, prized for its versatile reactivity and its prevalence in the core structures of numerous biologically active compounds. Its unique electronic properties, arising from the interplay between the pyridine (B92270) ring and the sulfur-containing functional group, allow it to participate in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the properties, reactivity, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for key reactions, quantitative data, and visual diagrams of synthetic pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Properties

This compound exists in a tautomeric equilibrium between the thiol form (this compound) and the thione form (pyridine-4(1H)-thione). This equilibrium is influenced by the solvent, concentration, and temperature.[1] In dilute solutions of nonpolar solvents, the thiol form is predominant, while polar solvents and self-association shift the equilibrium toward the thione form.[1]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NS | [2][3][4][5] |

| Molecular Weight | 111.16 g/mol | [2][3][5] |

| Appearance | Yellow to yellow-green or brown crystalline powder | [3] |

| Melting Point | 182-189 °C | [3] |

| Boiling Point | 194.0 ± 13.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in DMSO, methanol, ethanol, acetone, toluene | [3][5] |

| pKa₁ (pyridinium) | 1.43 (+1) (20 °C) | [3] |

| pKa₂ (thiol) | 8.86 (0) (20 °C) | [3] |

| UV-Vis λmax (Methanol) | 338 nm | [6] |

| UV-Vis λmax (Water) | 324 nm | [6] |

Table 2: NMR Spectroscopic Data for this compound in DMSO-d₆

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 13.33 | br. s | N-H |

| 7.99 | d | H-2, H-6 | |

| 7.39 | d | H-3, H-5 | |

| ¹³C NMR | 177.7 | s | C=S |

| 137.9 | s | C-2, C-6 | |

| 112.8 | s | C-3, C-5 |

Note: NMR data can vary slightly based on concentration and experimental conditions. The provided data is a representative example.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from the nucleophilicity of the sulfur atom, making it an excellent partner in a variety of bond-forming reactions.

S-Alkylation

The thiol group of this compound readily undergoes S-alkylation with a range of electrophiles, such as alkyl and benzyl (B1604629) halides, to form the corresponding thioethers. This reaction is a fundamental transformation for introducing the pyridylthio moiety into target molecules.

Table 3: Representative S-Alkylation Reactions of this compound

| Electrophile | Product | Reaction Conditions | Yield (%) |

| Benzyl Bromide | S-Benzyl-4-mercaptopyridine | NaOH, Ethanol, Reflux, 5h | ~90% (representative) |

| Methyl Iodide | 4-(Methylthio)pyridine | NaOH, H₂O/EtOH | Not specified |

Michael Addition

As a soft nucleophile, the thiolate of this compound participates in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-sulfidocarbonyl derivatives. This reaction is a powerful tool for carbon-sulfur bond formation in a 1,4-fashion.

Table 4: Representative Michael Addition Reactions of this compound

| Michael Acceptor | Product | Reaction Conditions | Yield (%) |

| Ethyl Acrylate (B77674) | Ethyl 3-((pyridin-4-yl)thio)propanoate | Base catalyst (e.g., NaOH), Room Temperature | High (representative) |

Oxidation to Disulfide

This compound can be easily oxidized to 4,4'-dipyridyl disulfide. This reaction can be achieved using various oxidizing agents, including iodine and hydrogen peroxide.[7][8] 4,4'-Dipyridyl disulfide is itself a useful reagent, for example, in the quantification of thiols.

Thioester Formation